Product packaging for Formamide, N,N-bis(2-ethylhexyl)-(Cat. No.:CAS No. 88247-41-0)

Formamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B8223551
CAS No.: 88247-41-0
M. Wt: 269.5 g/mol
InChI Key: NJRHNQQJFQCODE-UHFFFAOYSA-N
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Description

Contextualization within the Formamide (B127407) Class of Organic Compounds

Formamides are a class of organic compounds characterized by a formyl group (-CHO) bonded to a nitrogen atom. The simplest member of this class is formamide itself (HCONH₂). The nitrogen atom can be further substituted with one or two alkyl or aryl groups, leading to the formation of N-substituted and N,N-disubstituted formamides, respectively. N,N-bis(2-ethylhexyl)formamide falls into the latter category, with two 2-ethylhexyl groups attached to the nitrogen atom.

The properties of formamides can vary significantly based on the nature of the substituents on the nitrogen atom. While simple formamides like N,N-dimethylformamide (DMF) are polar aprotic solvents widely used in various chemical reactions and industrial processes, the introduction of long, branched alkyl chains, as seen in N,N-bis(2-ethylhexyl)formamide, imparts a more lipophilic character to the molecule. This structural modification significantly influences its solubility, boiling point, and potential applications, distinguishing it from its lower molecular weight counterparts.

Below is a data table outlining some of the key properties of N,N-bis(2-ethylhexyl)formamide:

PropertyValue
Molecular Formula C₁₇H₃₅NO
Molecular Weight 269.47 g/mol
Predicted Boiling Point 378.5 ± 11.0 °C
Predicted Density 0.856 ± 0.06 g/cm³
CAS Number 88247-41-0

Data sourced from commercial supplier information. myskinrecipes.com

Rationale for Dedicated Academic Inquiry into N,N-bis(2-ethylhexyl)formamide Research

Dedicated academic inquiry into a specific chemical compound is often driven by its potential for unique applications in various fields of science and industry. In the case of N,N-bis(2-ethylhexyl)formamide and structurally similar long-chain dialkylamides, a significant area of interest lies in the field of hydrometallurgy, specifically in solvent extraction processes for the separation and purification of metals.

The rationale for investigating N,N-bis(2-ethylhexyl)formamide in this context stems from several key aspects of its molecular structure:

Lipophilicity and Solubility: The two long, branched 2-ethylhexyl chains render the molecule highly soluble in organic solvents like kerosene, which are commonly used as diluents in industrial solvent extraction circuits. At the same time, it is virtually insoluble in water, a crucial property for an effective extractant to minimize its loss to the aqueous phase.

Coordination Chemistry: The amide functional group contains both a carbonyl oxygen and a nitrogen atom, which can act as donor atoms to coordinate with metal ions. This allows the formamide to function as an extractant, forming a complex with the metal ion that is soluble in the organic phase, thereby facilitating its transfer from an aqueous solution.

Steric Hindrance: The bulky 2-ethylhexyl groups can provide steric hindrance around the coordinating atoms. This can influence the selectivity of the extractant for certain metal ions over others, a critical factor in achieving efficient separation in complex mixtures of metals.

Modifier Properties: In some solvent extraction systems, N,N-disubstituted amides can act as "modifiers." A patent for the recovery of metal values mentions the use of N,N-bis-2-ethylhexyl versatamide as an equilibrium modifier in conjunction with an aldoxime extractant. biosynth.com Modifiers are added to the organic phase to improve the physical and chemical properties of the system, such as preventing the formation of a third phase, improving phase separation, and influencing the extraction and stripping kinetics. The structural similarities suggest that N,N-bis(2-ethylhexyl)formamide could serve a similar purpose.

Research into compounds like N,N-bis(2-ethylhexyl)-2-methylpropanamide has shown their ability to preferentially bind to metal ions such as copper and nickel, further supporting the investigation of long-chain dialkylamides as extractants in hydrometallurgy. google.com The study of N,N-bis(2-ethylhexyl)formamide is therefore a logical extension of this research, aiming to understand its specific extraction behavior and potential advantages over other extractants or modifiers.

Evolution of Research Perspectives on Dialkylformamides

Research perspectives on dialkylformamides have evolved significantly over time, driven by both the discovery of new applications and a growing emphasis on sustainable and green chemistry.

Initially, the focus of dialkylformamide research was largely centered on lower molecular weight compounds like N,N-dimethylformamide (DMF). DMF became a workhorse solvent in organic synthesis and the polymer industry due to its high polarity, aprotic nature, and ability to dissolve a wide range of organic and inorganic compounds. wikipedia.org However, in recent years, concerns over the reproductive toxicity of DMF have led to restrictions on its use and have spurred research into safer and more sustainable alternatives. wikipedia.org

This has led to a dual evolution in the research landscape. On one hand, there is a significant effort to develop greener and more efficient methods for the synthesis of formamides in general. Traditional methods often involve the use of toxic formylating agents. Modern approaches focus on more atom-economical routes, such as the direct N-formylation of amines using carbon dioxide (CO₂) as a renewable C1 source.

On the other hand, there has been a growing interest in the unique properties and applications of higher molecular weight, long-chain dialkylformamides, such as N,N-bis(2-ethylhexyl)formamide. The research focus for these compounds has shifted from their role as simple solvents to more specialized applications where their specific molecular architecture is key. As discussed previously, a major driver for this research is their potential use in hydrometallurgy as extractants and modifiers for metal separation. The development of advanced materials and technologies often relies on the availability of high-purity metals, making efficient and selective separation processes critically important.

The evolution of research in this area is also characterized by a more detailed investigation of the structure-property relationships of these molecules. Researchers are exploring how modifications to the alkyl chain length, branching, and the nature of the amide group can be used to fine-tune the extraction and separation performance for specific metal ions. This targeted design of extractant molecules represents a more sophisticated approach compared to the earlier, more general use of dialkylformamides as bulk solvents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NO B8223551 Formamide, N,N-bis(2-ethylhexyl)- CAS No. 88247-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-ethylhexyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-5-9-11-16(7-3)13-18(15-19)14-17(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRHNQQJFQCODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597103
Record name N,N-Bis(2-ethylhexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88247-41-0
Record name N,N-Bis(2-ethylhexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of N,n Bis 2 Ethylhexyl Formamide

Fundamental Amide Bond Reactivity Investigations

The reactivity of the amide bond in N,N-bis(2-ethylhexyl)formamide is a subject of interest due to its structural features. While specific experimental studies on this particular molecule are scarce in publicly available literature, its reactivity can be inferred from the well-established chemistry of other N,N-disubstituted amides.

Nucleophilic and Electrophilic Interactions

The amide functional group possesses a resonance structure that delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl group. This resonance results in a partial double bond character of the C-N bond and a decrease in the nucleophilicity of the nitrogen atom compared to amines. The carbonyl carbon, on the other hand, is electrophilic and susceptible to attack by nucleophiles.

In the case of N,N-bis(2-ethylhexyl)formamide, the two bulky 2-ethylhexyl groups create significant steric hindrance around the nitrogen atom and the carbonyl carbon. This steric bulk is expected to have a profound impact on its reactivity.

Nucleophilic Character of the Nitrogen Atom: The nitrogen atom in N,N-bis(2-ethylhexyl)formamide is a very weak nucleophile. The presence of two large alkyl groups further diminishes its ability to participate in nucleophilic attack due to steric hindrance.

Electrophilic Character of the Carbonyl Carbon: The carbonyl carbon remains an electrophilic center. However, nucleophilic attack at this position is also sterically hindered by the adjacent 2-ethylhexyl groups. This steric hindrance makes N,N-bis(2-ethylhexyl)formamide less reactive towards nucleophiles compared to less substituted amides like N,N-dimethylformamide.

Conformational Dynamics and Rotational Barriers

The partial double bond character of the C-N bond in amides leads to a significant rotational barrier around this bond. This results in the existence of distinct conformers. For N,N-disubstituted formamides, these are typically referred to as different orientations of the substituents relative to the carbonyl group.

Table 1: Estimated Rotational Barriers in N-Substituted Formamides

CompoundMethodRotational Barrier (ΔG≠, kcal/mol)
N-methyl-N-benzhydrylformamideDynamic NMR / DFT~20-23 nih.gov
N,N-bis(2-ethylhexyl)formamide Estimated ~20-23

Note: The value for N,N-bis(2-ethylhexyl)formamide is an estimation based on data from structurally related compounds.

Mechanistic Studies of Degradation Pathways in Model Systems

The degradation of N,N-bis(2-ethylhexyl)formamide can proceed through various pathways, primarily hydrolysis and photodegradation. The bulky 2-ethylhexyl groups are expected to influence the kinetics and mechanisms of these processes.

Hydrolytic Stability and Kinetics

The hydrolysis of amides to carboxylic acids and amines is a fundamental reaction, typically requiring acidic or basic conditions and elevated temperatures. The stability of the amide bond towards hydrolysis is significantly influenced by the substituents on the nitrogen atom.

In general, tertiary amides are known to be significantly more resistant to hydrolysis under typical aqueous acidic or basic conditions compared to primary and secondary amides. arkat-usa.org This is attributed to the increased steric hindrance around the carbonyl group, which impedes the approach of nucleophiles like hydroxide (B78521) ions or water. However, under non-aqueous alkaline conditions, a reversal in this reactivity trend has been observed, where tertiary amides can be hydrolyzed more readily than primary and secondary amides. arkat-usa.orgumich.eduresearchgate.net A proposed mechanism for this involves the attack of an alkoxide ion (from the alcohol solvent) on the carbonyl carbon, followed by elimination of the dialkylamide anion. arkat-usa.org

For N,N-bis(2-ethylhexyl)formamide, the significant steric bulk of the two 2-ethylhexyl groups would be expected to make it highly resistant to hydrolysis under standard aqueous conditions. Kinetic studies on the hydrolysis of various N-substituted amides have shown a strong correlation between the rate of hydrolysis and the steric parameters of the N-substituents. researchgate.net

Table 2: General Reactivity Trends for Amide Hydrolysis

Amide TypeReactivity in Aqueous BaseReactivity in Non-Aqueous BaseSteric Hindrance Effect
PrimaryHigherLowerLow
SecondaryIntermediateIntermediateModerate
TertiaryLowerHigherHigh

Photo-induced Decomposition Mechanisms

The photochemical degradation of N,N-dialkylamides has been studied for simpler analogues like N,N-dimethylformamide (DMF). These studies provide a model for the potential photo-induced decomposition pathways of N,N-bis(2-ethylhexyl)formamide.

The degradation of DMF in the presence of UV light and a photocatalyst like TiO2, or by other advanced oxidation processes that generate hydroxyl radicals (•OH), proceeds through several steps. nih.gov The primary mechanism involves the abstraction of a hydrogen atom from the N-alkyl groups by hydroxyl radicals. nih.gov This leads to the formation of unstable intermediates that can subsequently undergo dealkylation. In the case of DMF, the degradation products include N-methylformamide, formaldehyde, and formic acid, which are eventually mineralized to CO2, H2O, and ammonia. nih.gov

By analogy, the photo-induced decomposition of N,N-bis(2-ethylhexyl)formamide would likely be initiated by hydroxyl radical attack on the 2-ethylhexyl chains. This would lead to a cascade of reactions involving dealkylation and oxidation, ultimately breaking down the molecule. The complex structure of the 2-ethylhexyl group may lead to a more complex mixture of degradation products compared to simpler dialkylamides.

Participation in Organic Transformation Reactions

There is currently a lack of specific information in the scientific literature detailing the participation of N,N-bis(2-ethylhexyl)formamide as a reagent or catalyst in specific organic transformations. Its bulky nature likely limits its utility in many standard synthetic applications where less hindered formamides are typically employed as formylating agents, solvents, or catalysts. Sterically hindered compounds are sometimes utilized in specific catalytic cycles or to control selectivity in certain reactions, but no such applications for N,N-bis(2-ethylhexyl)formamide have been reported. rsc.orgnih.gov

Information regarding "Formamide, N,N-bis(2-ethylhexyl)-" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research and data specifically pertaining to the chemical compound Formamide (B127407), N,N-bis(2-ethylhexyl)- .

Despite extensive queries, no dedicated scholarly articles, experimental studies, or detailed reports were found that address the key aspects of its chemical behavior as outlined in the requested article structure. Specifically, there is no available information concerning:

Reaction Mechanisms and Chemical Reactivity: In-depth studies on the reaction pathways and general chemical behavior of Formamide, N,N-bis(2-ethylhexyl)- are absent from the surveyed literature.

Role as a Solvent and Reaction Medium in Complex Syntheses: There are no documented instances or research findings that detail the use of this specific formamide as a solvent or reaction medium in complex chemical syntheses.

Precursor Capabilities for Derivatization: Information regarding the potential of Formamide, N,N-bis(2-ethylhexyl)- to act as a starting material for the synthesis of other chemical derivatives could not be located.

Metal Complexation and Ligand Behavior Research: No studies were found that investigate the ability of this compound to form complexes with metal ions or that characterize its behavior as a ligand.

While information exists for structurally related compounds containing the "bis(2-ethylhexyl)" moiety, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP) or bis(2-ethylhexyl) phosphate (B84403) (D2EHPA), these compounds belong to different chemical classes (esters and phosphoric acid esters, respectively) and their properties cannot be directly extrapolated to Formamide, N,N-bis(2-ethylhexyl)-. The search also yielded information on other N,N-disubstituted amides, but none specifically focused on the title compound.

Due to the absence of specific scientific data for Formamide, N,N-bis(2-ethylhexyl)-, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The creation of such an article would require primary research and experimental data that are not currently available in the public domain.

Advanced Research Applications of N,n Bis 2 Ethylhexyl Formamide

Contributions to Materials Science and Polymer Chemistry

While direct research on N,N-bis(2-ethylhexyl)formamide as a primary monomer or reactive building block in polymer synthesis is limited, its structural characteristics suggest a significant potential as a performance-enhancing additive in various polymer systems. The long, branched alkyl chains and the polar formamide (B127407) group impart a unique combination of properties that are highly desirable in polymer processing and material formulation.

Use as a Building Block in Polymer Synthesis

Currently, there is a lack of specific studies detailing the use of N,N-bis(2-ethylhexyl)formamide as a direct monomer in polymerization reactions. However, the presence of the formamide group offers potential for its incorporation into polymer backbones through specific condensation reactions, although this remains an area for future exploration. The primary role of analogous long-chain dialkylamides in polymer science is often as a modifying agent rather than a fundamental building block.

Role in the Processing of Polymeric Fibers and Films

In the processing of polymeric fibers and films, N,N-bis(2-ethylhexyl)formamide can function as a high-performance processing aid. Its ability to act as a solvent or plasticizer can lower the melt viscosity of polymers, facilitating easier extrusion and molding processes. This can be particularly beneficial in the production of thin films and fine fibers where precise control over polymer flow is essential. The incorporation of this formamide can also improve the mechanical properties of the final products, such as their tensile strength and elongation at break, by reducing internal stresses and promoting better chain alignment. Research on similar long-chain alkyl group-containing polyimides has shown that the introduction of such groups increases the hydrophobicity and solubility of the polymers in organic solvents, which is advantageous for creating functional materials like alignment layers for liquid crystal displays. researchgate.net

Exploration in Organic Electronic Devices and Semiconductors

The field of organic electronics demands materials with specific electronic and physical properties. While there is no direct research on the application of N,N-bis(2-ethylhexyl)formamide in this area, its properties as a solvent and a dielectric material suggest potential avenues for exploration. It could be investigated as a solvent for the deposition of organic semiconductor layers, where its ability to form uniform, defect-free films would be highly valuable. Furthermore, its dielectric properties might be tunable for applications in capacitors or as a gate dielectric material in organic field-effect transistors (OFETs). The synthesis of various N,N'-dialkylterrylenebis(dicarboximide) derivatives has shown that these materials can behave as n-type semiconductors, indicating the potential for nitrogen-containing organic molecules in electronic applications. researchgate.net

Innovative Roles in Separation Science

The application of N,N-disubstituted formamides and other similar amides in the field of separation science, particularly in the solvent extraction of metal ions, is a promising and actively researched area. The lone pair of electrons on the oxygen and nitrogen atoms of the amide group can effectively coordinate with metal ions, enabling their selective extraction from aqueous solutions into an organic phase.

Investigations in Solvent Extraction Processes for Metal Ions

Research into the solvent extraction of metal ions is critical for various industries, including hydrometallurgy for ore processing and nuclear waste remediation. N,N-dialkyl amides with long alkyl chains, such as N,N-bis(2-ethylhexyl)formamide, are particularly well-suited for this purpose due to their high solubility in organic diluents and low solubility in water, which minimizes solvent loss.

Studies on structurally similar extractants provide strong evidence for the potential efficacy of N,N-bis(2-ethylhexyl)formamide. For instance, N,N-di(2-ethylhexyl)isobutyramide has been successfully investigated for the direct extraction of uranium oxides. google.com This process offers potential advantages over conventional hydrometallurgical methods by reducing the plant footprint and minimizing secondary waste. Another related compound, N,N-Bis(2-ethylhexyl)-2-methylpropanamide, has been shown to be an effective extractant for metal ions from aqueous solutions, preferentially binding to copper and nickel ions. nih.gov This thermal-stable amide forms strong hydrogen bonds with the metal ions.

The general principle of solvent extraction involves the formation of a neutral complex between the metal ion and the extractant, which is then soluble in the organic phase. google.com The efficiency and selectivity of the extraction process can be influenced by various factors, including the nature of the diluent, the pH of the aqueous phase, and the presence of other coordinating ligands. Nonaqueous solvent extraction systems using polar molecular organic solvents like formamide and N-methylformamide have also been shown to significantly affect the separation of transition metals and rare-earth elements. acs.org

The table below summarizes the extraction of selected metal ions using a related amide extractant, N,N-di(2-ethylhexyl)isobutyramide (DEHiBA), indicating the potential for similar performance with N,N-bis(2-ethylhexyl)formamide.

Metal IonExtractant SystemOrganic Phase ConcentrationExtraction Efficiency (%)
U(VI) as UO₂²⁺1.5 M DEHiBA in n-dodecaneVaries with initial UO₂ concentrationHigh
Pu(IV)DEHiBA in various diluentsNot specifiedHigh
Np(IV)DEHiBA in various diluentsNot specifiedHigh

This table is illustrative and based on the reported performance of a structurally similar amide, N,N-di(2-ethylhexyl)isobutyramide. Specific extraction efficiencies for N,N-bis(2-ethylhexyl)formamide would require dedicated experimental investigation.

Development of Advanced Separations Media

Currently, there is a lack of direct research demonstrating the use of N,N-bis(2-ethylhexyl)formamide in the formulation of advanced separation media. However, its close structural analog, N,N-bis(2-ethylhexyl)acetamide (BisAA), has been identified as a highly effective extractant in hydrometallurgical processes, suggesting a promising avenue of investigation for the formamide derivative.

Research has shown that N,N-bis(2-ethylhexyl)acetamide is proficient in the solvent extraction of valuable metal ions from aqueous solutions. Specifically, it has been successfully used to extract lithium ions from high magnesium-to-lithium ratio brines and to selectively recover platinum(IV) from secondary resources. researchgate.netmdpi.com The effectiveness of these N,N-disubstituted amides is attributed to key structural features:

Hydrophobicity : The two branched 2-ethylhexyl chains render the molecule highly hydrophobic, ensuring its solubility in nonpolar organic solvents like kerosene, which is crucial for liquid-liquid extraction systems.

Lewis Basicity : The oxygen atom of the amide's carbonyl group (C=O) acts as a Lewis base, enabling it to coordinate with and solvate metal cations.

Steric Effects : The bulky alkyl groups can enhance selectivity by creating steric hindrance that prevents the coordination of larger, undesired ions, thereby improving the separation factor between target metals like lithium and interfering ions like magnesium.

Given that N,N-bis(2-ethylhexyl)formamide shares the same critical N,N-bis(2-ethylhexyl) substitution pattern, it is plausible that it could function similarly as a selective extractant for metal ions. The primary difference lies in the acyl group (formyl vs. acetyl), which may subtly influence its electronic properties, stability, and selectivity, warranting further investigation.

Table 1: Comparison of N,N-bis(2-ethylhexyl)formamide and a Structurally Related Extractant

Compound Name Structure Molecular Weight Documented Application in Separations
Formamide, N,N-bis(2-ethylhexyl)- C₁₇H₃₅NO 269.47 g/mol No specific applications documented; potential for metal extraction by analogy.

| Acetamide (B32628), N,N-bis(2-ethylhexyl)- (BisAA) | C₁₈H₃₇NO | 283.50 g/mol | Proven effective for solvent extraction of lithium and platinum(IV). researchgate.netmdpi.com |

Biologically Inspired Applications and Bioeconomy Research

The application of N,N-bis(2-ethylhexyl)formamide in biotechnology and bioeconomy research appears to be an unexplored field. There is no specific literature detailing its use as a substrate in bioprocesses or its transformation by enzymes.

No studies have been identified that investigate the biodegradation of N,N-bis(2-ethylhexyl)formamide or its use as a carbon and nitrogen source by microorganisms. Amide bonds are fundamental in biology, but they are also found in soil organic matter, sometimes resulting from the chemical reaction of nitrite (B80452) with organic compounds rather than purely biological synthesis. csic.es The biodegradability of a synthetic, sterically hindered tertiary amide like N,N-bis(2-ethylhexyl)formamide would depend on the existence of microbial enzymatic pathways capable of its initial hydrolysis, which is expected to be a significant challenge.

Formamidases are a class of amidase enzymes that catalyze the hydrolysis of formamide to produce formate (B1220265) and ammonia. nih.gov While amidases are used in various biotechnological applications, their substrate scope is a critical limiting factor. Research into the mechanism of amidases indicates that they are typically effective on primary (R-CONH₂) and some secondary (R-CONHR') amides. nih.gov

Tertiary amides (R-CONR'R''), such as N,N-bis(2-ethylhexyl)formamide, are known to be highly resistant to enzymatic hydrolysis by most proteases and amidases. researchgate.net This resistance stems from:

Steric Hindrance : The two bulky 2-ethylhexyl groups physically block the enzyme's active site from accessing the carbonyl carbon.

Electronic Effects : The lack of an N-H proton on the amide nitrogen alters the electronic nature of the amide bond, making it less susceptible to the canonical hydrolytic mechanisms employed by these enzymes. researchgate.net

Therefore, the biotransformation of N,N-bis(2-ethylhexyl)formamide by known formamidases is considered highly improbable without significant enzyme engineering to create a specialized active site capable of accommodating such a bulky, N,N-disubstituted substrate.

Contributions to Catalysis Research

The role of N,N-bis(2-ethylhexyl)formamide in catalysis is not documented in the scientific literature, either as a solvent or as a precursor to catalysts and ligands.

N,N-disubstituted formamides, most notably N,N-dimethylformamide (DMF), are widely used as polar aprotic solvents in organic synthesis and catalysis due to their ability to dissolve a wide range of organic and inorganic compounds and their relatively high boiling points. By analogy, N,N-bis(2-ethylhexyl)formamide would also be a high-boiling polar aprotic solvent. However, its large alkyl chains would impart a much more nonpolar character compared to DMF, and its high molecular weight and potential viscosity might limit its utility as a bulk solvent. No studies have been published that characterize its properties as a solvent or its application in specific catalytic cycles.

The synthesis of ligands for catalysis often involves nitrogen-containing compounds. cmu.edu The formamide group itself possesses a nitrogen atom and an oxygen atom that could potentially coordinate with a metal center. However, the development of ligands from N,N-bis(2-ethylhexyl)formamide has not been reported. The significant steric bulk of the two 2-ethylhexyl groups would likely impede the ability of the formamide core to effectively bind to a metal center, a critical function for a ligand in homogeneous catalysis. This steric hindrance may be a primary reason why simpler, less bulky amides are favored in ligand design. While methods exist for the catalytic synthesis of N,N-disubstituted formamides, researchgate.netacs.org the use of N,N-bis(2-ethylhexyl)formamide as a building block for catalysts remains an unexplored area.

Table 2: Compound Names Mentioned in this Article

Compound Name
Formamide, N,N-bis(2-ethylhexyl)-
Acetamide, N,N-bis(2-ethylhexyl)-
Lithium
Magnesium
Platinum(IV)
Formamide
Formate
Ammonia

Environmental Fate and Transformation Pathways of N,n Bis 2 Ethylhexyl Formamide

Abiotic Degradation Studies

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. Key abiotic processes influencing the environmental persistence of N,N-bis(2-ethylhexyl)formamide include hydrolysis, photochemical degradation, and other oxidative and reductive transformations.

Hydrolysis Kinetics in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For N,N-bis(2-ethylhexyl)formamide, the amide bond is the primary site for potential hydrolysis, which would yield formic acid and bis(2-ethylhexyl)amine (B85733). The rate of this reaction is highly dependent on pH and temperature.

Photochemical Degradation in Atmospheric and Aquatic Environments

Photochemical degradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, organic compounds can react with photochemically generated hydroxyl radicals (•OH). The rate of this reaction is a key determinant of a chemical's atmospheric lifetime.

Specific studies on the photochemical degradation of N,N-bis(2-ethylhexyl)formamide are lacking. However, the potential for photochemical reactions exists. For related compounds like N,N-dialkyl-α,β-unsaturated thioamides, irradiation has been shown to induce cyclization reactions. While the target compound is not a thioamide and lacks unsaturation in its alkyl chains, it is plausible that it could undergo photochemical reactions, although the specific pathways and rates remain uncharacterized.

In aquatic environments, direct photolysis by sunlight and indirect photolysis involving reactions with photochemically produced reactive species like hydroxyl radicals and singlet oxygen could contribute to the transformation of N,N-bis(2-ethylhexyl)formamide. The extent of this degradation would depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

Oxidative and Reductive Transformation Processes

Beyond photochemically induced oxidation, N,N-bis(2-ethylhexyl)formamide may be subject to other oxidative and reductive processes in the environment. In certain environmental matrices, strong oxidizing agents or reducing conditions could lead to its transformation. A structurally similar compound, Acetamide (B32628), N,N-bis(2-ethylhexyl)-, has been noted to have the potential to undergo oxidation and reduction reactions. This suggests that the formamide (B127407) counterpart may also be susceptible to such transformations, although specific pathways and the environmental relevance of these processes have not been documented.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant removal mechanism for organic pollutants from the environment.

Microbial Metabolism and Biotransformation Pathways

The biodegradation of N,N-bis(2-ethylhexyl)formamide would likely proceed via the enzymatic cleavage of the amide bond. While specific microorganisms capable of degrading this compound have not been identified, studies on other N-substituted formamides provide a basis for potential metabolic pathways.

Research has shown that microorganisms can utilize amides as a source of carbon and nitrogen. nih.gov For example, a strain of Arthrobacter pascens has been found to degrade N-substituted formamides. rsc.org The degradation process involves an enzyme that hydrolyzes the formamide to the corresponding amine and formate (B1220265). rsc.org If a similar pathway were active for N,N-bis(2-ethylhexyl)formamide, the products would be bis(2-ethylhexyl)amine and formic acid. These intermediates would then be subject to further microbial degradation.

However, the rate and extent of biodegradation are expected to be significantly influenced by the molecular structure of the compound. The bulky and branched 2-ethylhexyl groups may pose a challenge for microbial enzymes, potentially leading to slow or incomplete degradation.

Enzymatic Degradation by Amidases in Environmental Contexts

The key enzymes involved in the initial step of formamide degradation are amidases (also known as amidohydrolases). These enzymes catalyze the hydrolysis of amides. A specific enzyme, N-substituted formamide deformylase, has been isolated and characterized from Arthrobacter pascens. rsc.org This enzyme was shown to hydrolyze N-benzylformamide. rsc.org

The substrate specificity of such enzymes is a critical factor. The aforementioned N-substituted formamide deformylase exhibited a narrow substrate range, with significantly lower activity towards N-butylformamide compared to N-benzylformamide. rsc.org This suggests that the larger and more branched bis(2-ethylhexyl) groups of the target compound could sterically hinder its access to the active site of similar amidases, potentially making it a poor substrate for enzymatic degradation. Therefore, while enzymatic cleavage of the formamide bond is the most probable biotic degradation pathway, the efficiency of this process for N,N-bis(2-ethylhexyl)formamide in the environment remains uncertain without specific experimental data.

Summary of Degradation Potential

Degradation PathwayLikely Susceptibility of N,N-bis(2-ethylhexyl)formamideInfluencing FactorsSupporting Evidence/Inference
Abiotic - HydrolysisLowpH, Temperature, Steric HindranceInference from the resistance of structurally similar N,N-bis(2-ethylhexyl)acetamide to hydrolysis due to bulky alkyl groups.
Abiotic - Photochemical DegradationPossibleSunlight Intensity, Presence of Reactive SpeciesGeneral principle for organic compounds; specific pathways for this compound are not documented.
Abiotic - Oxidation/ReductionPossibleRedox Potential of the EnvironmentInference from the potential of a similar acetamide to undergo such reactions.
Biotic - Microbial MetabolismPossible, but likely slowMicrobial Population, Enzyme Specificity, Steric HindranceGeneral microbial capability to degrade amides nih.gov; however, the bulky 2-ethylhexyl groups may inhibit enzymatic action as seen with other N-substituted formamides. rsc.org
Biotic - Enzymatic Degradation (Amidases)Possible, but likely limitedEnzyme Substrate Specificity, Steric HindranceN-substituted formamide deformylases exist, but show narrow substrate specificity, suggesting the bulky structure of the target compound may limit degradation. rsc.org

Environmental Distribution and Mobility Research

Partitioning Behavior in Environmental Compartments

The partitioning behavior of a chemical describes how it distributes itself between different environmental phases. Key parameters used to predict this behavior include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H).

Currently, there is a lack of experimentally determined or theoretically estimated partitioning coefficients specifically for N,N-bis(2-ethylhexyl)formamide in publicly accessible databases and scientific papers. Without these values, predicting whether the compound is likely to be found in water, soil, or air is challenging.

Leaching and Transport Mechanisms in Soil and Water Systems

The potential for N,N-bis(2-ethylhexyl)formamide to move through soil and enter groundwater (leaching) or be transported in surface water is a critical aspect of its environmental risk profile. This mobility is influenced by its water solubility, its tendency to adsorb to soil particles (indicated by Koc), and its persistence in the environment.

No specific studies on the leaching and transport of N,N-bis(2-ethylhexyl)formamide in soil and water systems have been identified. Research on the structurally related compound, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), has shown that it tends to strongly adsorb to soil and sediment, which limits its mobility. However, it is crucial to note that the formamide functional group in N,N-bis(2-ethylhexyl)formamide may lead to different environmental behavior compared to the phthalate ester structure of DEHP.

Development of Multimedia Fate Models for Environmental Assessment

Multimedia fate models are computational tools that simulate the distribution and transformation of chemicals in the environment. These models use a chemical's physical-chemical properties and environmental parameters to predict its concentration in various compartments over time.

There are no known applications of multimedia fate models specifically for N,N-bis(2-ethylhexyl)formamide. The development and application of such models are contingent on the availability of fundamental data on the compound's properties and degradation rates, which are currently lacking. General multimedia fate models exist and could theoretically be applied to N,N-bis(2-ethylhexyl)formamide if the necessary input parameters were determined through future research.

Analytical Methodologies for the Detection and Characterization of N,n Bis 2 Ethylhexyl Formamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of N,N-bis(2-ethylhexyl)formamide from various matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like N,N-bis(2-ethylhexyl)formamide. The high separation efficiency of gas chromatography combined with the sensitive and specific detection offered by mass spectrometry makes it a powerful tool for both qualitative identification and quantitative measurement. ub.eduresearchgate.net

In a typical GC-MS analysis of N,N-bis(2-ethylhexyl)formamide, a dilute solution of the sample in a suitable organic solvent, such as methanol (B129727) or hexane (B92381), is injected into the GC. The instrument settings are critical for achieving good chromatographic resolution and sensitivity. While specific methods for N,N-bis(2-ethylhexyl)formamide are not extensively documented in publicly available literature, methodologies for similar N,N-disubstituted amides and other compounds containing the 2-ethylhexyl moiety, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), can provide a strong basis for method development. peakscientific.comshimadzu.com

Table 1: Illustrative GC-MS Parameters for N,N-bis(2-ethylhexyl)formamide Analysis

ParameterValue/Condition
Gas Chromatograph
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium or Hydrogen peakscientific.com
Oven ProgramInitial temp: 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV hmdb.ca
Ion Source Temperature230 °C google.com
Transfer Line Temp280 °C
Mass AnalyzerQuadrupole or Ion Trap
Acquisition ModeScan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

The mass spectrum of N,N-bis(2-ethylhexyl)formamide, generated through electron ionization, would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+) may be observed, but fragmentation is common for such structures. Key fragments would likely arise from the cleavage of the ethyl and hexyl chains and the formyl group. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For N,N-bis(2-ethylhexyl)formamide, reversed-phase HPLC is the most probable mode of separation. nih.gov

Method development for N,N-bis(2-ethylhexyl)formamide would involve the selection of an appropriate stationary phase, mobile phase, and detector. Given the non-polar nature of the two 2-ethylhexyl groups, a C18 or C8 column would be a suitable choice for the stationary phase. hitachi-hightech.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.net Isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while gradient elution (varying mobile phase composition) would be necessary for more complex samples to ensure adequate separation and reasonable analysis times.

Detection can be achieved using a variety of detectors. While N,N-bis(2-ethylhexyl)formamide lacks a strong chromophore for UV-Vis detection, it may be detectable at low wavelengths (around 200-220 nm). hitachi-hightech.com For higher sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS). nih.gov

Table 2: Representative HPLC Parameters for N,N-bis(2-ethylhexyl)formamide Analysis

ParameterValue/Condition
HPLC System
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile PhaseAcetonitrile and Water
Elution ModeGradient: 70% Acetonitrile, ramp to 100% Acetonitrile over 10 minutes, hold for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeDiode Array Detector (DAD) or Mass Spectrometer (MS)
Wavelength (DAD)210 nm

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of N,N-bis(2-ethylhexyl)formamide. These methods provide detailed information about the molecular structure and chemical bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide a wealth of information about the N,N-bis(2-ethylhexyl)formamide molecule.

The ¹H NMR spectrum would show distinct signals for the formyl proton, the methylene (B1212753) protons adjacent to the nitrogen, and the various methylene and methyl protons of the two 2-ethylhexyl groups. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the complete assignment of the proton environment. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. chemicalbook.com A distinct signal for the carbonyl carbon of the formamide (B127407) group would be expected in the downfield region (around 160-170 ppm). Signals for the various carbons in the 2-ethylhexyl chains would also be observed, and their chemical shifts would be indicative of their local electronic environment. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N,N-bis(2-ethylhexyl)formamide in CDCl₃

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Signal 1~8.0s-CHO
Signal 2~3.2-3.4m-N-CH₂-
Signal 3~1.5-1.7m-CH(CH₂CH₃)-
Signal 4~1.2-1.4m-(CH₂)₄-
Signal 5~0.8-1.0m-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Signal 1~163C=O
Signal 2~45-50-N-CH₂-
Signal 3~38-42-CH(CH₂CH₃)-
Signal 4~23-31-(CH₂)₄-
Signal 5~10-14-CH₃

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For N,N-bis(2-ethylhexyl)formamide, the most characteristic vibrational band would be the C=O stretching of the tertiary amide group. spectroscopyonline.com This band is typically strong in the IR spectrum and appears in the region of 1630-1680 cm⁻¹. spectroscopyonline.com

Other important vibrations include the C-N stretching, which for tertiary amides can be found in the 1250-1020 cm⁻¹ region, and the various C-H stretching and bending vibrations of the alkyl chains. orgchemboulder.com Since N,N-bis(2-ethylhexyl)formamide is a tertiary amide, it will not exhibit the N-H stretching and bending vibrations that are characteristic of primary and secondary amides. spectroscopyonline.com

Raman spectroscopy can provide additional information, particularly for the non-polar bonds of the alkyl chains. The amide I band (primarily C=O stretch) is also observable in the Raman spectrum. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies for N,N-bis(2-ethylhexyl)formamide

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique(s) Intensity
C-H Stretching (alkyl)2850-2960IR, RamanStrong
C=O Stretching (Amide I)1630-1680IR, RamanStrong (IR), Medium (Raman)
C-H Bending (alkyl)1375-1465IR, RamanMedium
C-N Stretching1250-1020IRMedium to Weak

Advanced Mass Spectrometry Techniques

Beyond standard GC-MS, advanced mass spectrometry techniques can provide more detailed structural information and enhanced sensitivity for the analysis of N,N-bis(2-ethylhexyl)formamide. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and for distinguishing between isomers. chemrxiv.orgchemrxiv.org

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) of N,N-bis(2-ethylhexyl)formamide is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern obtained provides detailed information about the connectivity of the atoms within the precursor ion, which can be used to confirm the structure of the compound. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. This is a powerful tool for confirming the identity of an unknown compound.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the elucidation of unknown compounds, including the metabolites of N,N-bis(2-ethylhexyl)formamide. The strength of HRMS lies in its ability to provide highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This precision allows for the determination of the elemental composition of a molecule, which is a critical first step in identifying metabolites formed through biotransformation processes.

When DEHF undergoes metabolism, it can be transformed through various reactions such as oxidation. These reactions introduce functional groups like hydroxyl (-OH) or carboxyl (-COOH) moieties onto the 2-ethylhexyl chains. HRMS can distinguish the resulting metabolites from the parent compound and other endogenous molecules by their precise mass-to-charge ratio (m/z). By comparing the experimentally measured accurate mass with theoretical masses of potential transformation products, researchers can propose candidate structures for the metabolites. This technique is indispensable for in-vitro and in-vivo studies aiming to map the metabolic pathways of DEHF.

Tandem Mass Spectrometry for Trace Analysis

For the detection of trace levels of N,N-bis(2-ethylhexyl)formamide, tandem mass spectrometry (MS/MS), often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the method of choice. Tandem MS enhances selectivity and sensitivity by performing two stages of mass analysis. In the first stage, a specific ion corresponding to the parent molecule (the precursor ion) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second stage.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), creates a highly specific mass transition for the target analyte. By monitoring a unique precursor-to-product ion transition, the instrument can effectively filter out background noise and interferences from the sample matrix, allowing for confident identification and quantification at very low concentrations (parts-per-billion or even parts-per-trillion levels). The selection of specific fragment ions is key to developing a robust and reliable quantitative method for DEHF in complex samples.

Sample Preparation and Enrichment Strategies in Diverse Matrices

The successful analysis of N,N-bis(2-ethylhexyl)formamide is heavily dependent on the sample preparation stage. The primary goals of sample preparation are to isolate DEHF from the complex sample matrix (e.g., water, dust, or biological fluids), concentrate it to a level detectable by the analytical instrument, and remove interfering substances.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a conventional method used to extract analytes from aqueous samples into an immiscible organic solvent. For a hydrophobic compound like DEHF, solvents such as hexane or dichloromethane (B109758) are effective. Optimization of LLE involves selecting the appropriate solvent, adjusting the pH of the aqueous sample to ensure the analyte is in its neutral form, and optimizing the solvent-to-sample volume ratio to achieve high extraction efficiency.

Solid-phase extraction (SPE) offers a more modern and often more efficient alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid sorbent. DEHF, being nonpolar, can be effectively retained on reversed-phase sorbents like C18 or polymeric materials. The optimization process involves:

Sorbent Selection: Choosing a sorbent that has a high affinity for DEHF.

Conditioning and Equilibration: Preparing the sorbent to ensure consistent interaction with the sample.

Loading: Applying the sample at an optimal flow rate to maximize retention.

Washing: Rinsing the cartridge with a solvent that removes interferences but leaves the analyte bound.

Elution: Using a small volume of a strong organic solvent (e.g., methanol, acetonitrile) to desorb the concentrated analyte.

Proper optimization of these steps is critical for achieving high recovery and a clean extract, which directly impacts the quality of the final analytical result.

Molecularly Imprinted Polymers (MIP) for Selective Enrichment

Molecularly imprinted polymers (MIPs) represent a cutting-edge approach to sample preparation, offering superior selectivity compared to traditional SPE sorbents. MIPs are synthetic polymers engineered to have recognition sites that are complementary in shape, size, and functionality to a specific target molecule—in this case, N,N-bis(2-ethylhexyl)formamide.

The synthesis process involves polymerizing functional and cross-linking monomers in the presence of the DEHF molecule, which acts as a template. After polymerization, the template molecule is removed, leaving behind specific binding cavities. When a sample is passed through a MIP-based SPE cartridge, the DEHF molecules are selectively retained in these cavities, while other structurally dissimilar compounds pass through. This high degree of selectivity significantly reduces matrix effects and allows for the highly effective enrichment of the target analyte, even from extremely complex matrices. While the development of a specific MIP for DEHF is a specialized process, the technique holds great promise for ultra-trace analysis.

Development of Multi-Analyte Detection Methods

In real-world scenarios, N,N-bis(2-ethylhexyl)formamide often co-exists with other structurally similar compounds, such as other plasticizers, lubricants, or industrial amides. Therefore, developing multi-analyte methods that can simultaneously detect and quantify a range of relevant compounds is highly efficient and cost-effective.

These methods typically rely on chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). The development process involves optimizing the chromatographic conditions (e.g., column type, mobile phase gradient, or temperature program) to achieve baseline separation of all target analytes. Subsequently, for the mass spectrometer, specific MS/MS transitions are identified and optimized for each compound in the panel. This ensures that each analyte can be individually quantified without interference from the others. Such methods are invaluable for comprehensive exposure assessment and for studying the combined effects of chemical mixtures in environmental and toxicological research.

Computational Chemistry and Theoretical Studies on N,n Bis 2 Ethylhexyl Formamide

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the electronic structure and intrinsic properties of a molecule at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Ab Initio and Density Functional Theory (DFT) Calculations

For a molecule like N,N-bis(2-ethylhexyl)formamide, Ab Initio and, more commonly, Density Functional Theory (DFT) calculations would be the primary tools for theoretical investigation. DFT methods, such as B3LYP or M06-2X, offer a favorable balance between computational cost and accuracy for a molecule of this size.

These calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information could be derived. A frequency calculation would typically follow to confirm that the optimized structure is a true energy minimum and to predict its vibrational spectra (e.g., IR and Raman frequencies).

Table 1: Hypothetical DFT Calculation Parameters for N,N-bis(2-ethylhexyl)formamide

Parameter Description Typical Value/Method
Method The specific DFT functional used. B3LYP, M06-2X
Basis Set The set of functions used to build molecular orbitals. 6-31G(d,p), 6-311++G(d,p)
Solvent Model Method to approximate the effects of a solvent. Polarizable Continuum Model (PCM)
Task The type of calculation performed. Geometry Optimization, Frequency Analysis

| Software | The computational chemistry software package. | Gaussian, ORCA, NWChem |

Analysis of Bond Character and Charge Distribution

A key feature of amides is the partial double bond character of the C-N bond due to resonance, which imparts planarity to the amide group and creates a significant barrier to rotation. DFT calculations would precisely quantify the length of the C-N bond, which is expected to be shorter than a typical C-N single bond.

Furthermore, an analysis of the charge distribution would reveal the electronic nature of the molecule. Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This would highlight the electronegative character of the carbonyl oxygen and the partial positive character of the carbonyl carbon and the nitrogen atom. An electrostatic potential map would visually represent these charge distributions, indicating regions susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Data from a Hypothetical Charge Distribution Analysis

Atom Mulliken Partial Charge (e)
O (Carbonyl) Data Not Available in Literature
C (Carbonyl) Data Not Available in Literature
N Data Not Available in Literature

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and interactions over time.

Dynamic Behavior and Internal Rotation Studies

A critical dynamic feature to study would be the rotation around the C-N amide bond. Due to the partial double bond character, this rotation is hindered, leading to the possible existence of E and Z isomers. Computational methods could calculate the energy barrier for this rotation, which typically requires 15-25 kcal/mol for formamides. chem960.com The large steric bulk of the 2-ethylhexyl groups would be expected to influence this rotational barrier and the relative stability of the isomers.

Solvent Effects on Molecular Conformations and Reactivity

The behavior of N,N-bis(2-ethylhexyl)formamide in different environments is crucial for understanding its applications. MD simulations are ideally suited to model the effects of solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, hexane (B92381), or chloroform), one can observe how the solvent interacts with the solute and influences its preferred conformations.

Polar solvents are expected to interact strongly with the polar amide group, potentially stabilizing certain conformations over others. nih.govnih.gov These simulations can calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. nih.gov This understanding is key to predicting solubility and reactivity in different media.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For N,N-bis(2-ethylhexyl)formamide, a key reaction to model would be its hydrolysis, which involves the cleavage of the amide bond to form formic acid and bis(2-ethylhexyl)amine (B85733).

Table 3: Compound Names Mentioned

Compound Name
Formamide (B127407), N,N-bis(2-ethylhexyl)-
Formic acid

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is essential for compound characterization and the interpretation of experimental results.

By calculating the electronic structure and vibrational frequencies of a molecule, it is possible to simulate its spectra.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for assigning peaks in experimental data, especially for complex molecules with many overlapping signals.

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational models can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This helps in identifying characteristic functional group peaks, such as the C=O stretch of the amide group.

Mass Spectra (MS): While direct simulation of a mass spectrum is complex, computational methods can predict fragmentation pathways by calculating the energies of potential fragment ions, helping to interpret the observed fragmentation pattern.

The following table provides typical frequency and shift ranges for the key functional groups in N,N-bis(2-ethylhexyl)formamide, which would be confirmed and refined by specific simulations.

Table 3: Typical Spectroscopic Data for Formamide Functional Groups
Spectroscopy Feature Typical Range
IR Amide C=O Stretch 1650 - 1690 cm⁻¹
IR C-N Stretch 1250 - 1350 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O) 160 - 170 ppm
¹H NMR Formyl Proton (H-C=O) 8.0 - 8.3 ppm

Note: These are general ranges and can vary based on molecular structure and solvent.

In Silico Design and Optimization of Formamide-Based Functional Materials

In silico (computer-based) design is a modern approach to materials science where the properties of yet-to-be-synthesized molecules are predicted computationally. nextmol.com For N,N-bis(2-ethylhexyl)formamide, this could involve its use as a plasticizer, solvent, or extractant. Computational tools can screen virtual libraries of related formamide structures, modifying the alkyl chains to tune properties like viscosity, boiling point, polarity, and miscibility. By predicting how structural changes affect function, researchers can prioritize the synthesis of only the most promising candidates, accelerating the discovery of new and improved functional materials. This approach is instrumental in developing sustainable, bio-based alternatives to traditional petrochemicals. nextmol.com

Q & A

Basic: What analytical methods are recommended for identifying and characterizing Formamide, N,N-bis(2-ethylhexyl)- in complex mixtures?

Answer:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Optimize ionization parameters (e.g., source temperature, solvent composition) to detect molecular ions and adducts. Deuterated analogues (e.g., m/z 243 and 244 for related amines) can aid in peak assignment .
  • Chromatographic Separation: Use reversed-phase HPLC with gradients of 50 mM acetate buffer (pH 4.76) and acetonitrile (30–80% over 15 min) to resolve the compound from matrix interferences .
  • Validation: Confirm purity via nuclear magnetic resonance (NMR) and cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) .

Basic: What synthetic routes are documented for Formamide, N,N-bis(2-ethylhexyl)-?

Answer:

  • Amide Formation: React 2-ethylhexylamine with formyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions. Purify via vacuum distillation or column chromatography .
  • Stoichiometric Control: Maintain a 2:1 molar ratio of amine to acylating agent to ensure bis-substitution. Monitor reaction progress using thin-layer chromatography (TLC) .

Advanced: How can researchers resolve and quantify structural isomers of Formamide, N,N-bis(2-ethylhexyl)-?

Answer:

  • Chromatographic Optimization: Employ gradient elution (e.g., 30–80% acetonitrile in acetate buffer over 15 min) to separate positional isomers. Adjust pH to 4.76 to enhance peak resolution .
  • Mass Spectrometry Coupling: Use tandem MS (MS/MS) to differentiate isomers based on fragmentation patterns. For example, distinguish methyl-substituted isomers via characteristic fragment ions (e.g., m/z 135 and 136 for benzotriazole analogues) .

Advanced: What degradation products form when Formamide, N,N-bis(2-ethylhexyl)- is exposed to high-temperature polymer matrices?

Answer:

  • Accelerated Aging Studies: Incubate the compound in polymer matrices (e.g., polystyrene) at 150–200°C for 24–48 hours. Analyze volatiles via headspace GC-MS and non-volatiles via LC-ESI-MS .
  • Key Degradants: Look for hydrolysis products (e.g., 2-ethylhexylamine) or oxidation byproducts (e.g., N-oxide derivatives). Compare with reference standards for confirmation .

Basic: How can solubility and thermal stability be systematically evaluated for this compound?

Answer:

  • Solubility Profiling: Test solubility in solvents of varying polarity (e.g., hexane, acetonitrile, DMSO) using gravimetric analysis. Note that acetonitrile-based eluents are effective in chromatographic systems .
  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to determine decomposition thresholds (e.g., onset temperature, residue mass). Cross-validate with differential scanning calorimetry (DSC) .

Advanced: How do interactions between Formamide, N,N-bis(2-ethylhexyl)- and other additives affect formulation stability?

Answer:

  • Compatibility Screening: Use accelerated stress testing (e.g., 40°C/75% RH for 4 weeks) in the presence of common additives (e.g., antioxidants, plasticizers). Monitor for precipitate formation or color changes .
  • Tandem MS Analysis: Detect adducts or covalent interactions (e.g., m/z 244 for amine-related complexes) to identify incompatible combinations .

Basic: What methodologies ensure high-purity synthesis and accurate purity assessment?

Answer:

  • Chromatographic Purity Checks: Use HPLC with UV detection (λ = 210–254 nm) and a C18 column. Set impurity thresholds at ≤0.1% for individual contaminants .
  • Quantitative NMR (qNMR): Integrate proton signals against an internal standard (e.g., tetrachloroethane) to calculate purity. Validate with elemental analysis .

Advanced: How can Formamide, N,N-bis(2-ethylhexyl)- be detected in environmental matrices like soil or water?

Answer:

  • Solid-Phase Extraction (SPE): Preconcentrate samples using C18 cartridges. Elute with acetonitrile and evaporate under nitrogen before analysis .
  • GC-MS with Derivatization: Convert the compound to a volatile derivative (e.g., silylated form) using BSTFA. Monitor for characteristic ions (e.g., m/z 386 for trichloroacetamide analogues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.